Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride
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Overview
Description
Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride is a chemical compound that features a furan ring, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-alanine.
Esterification: Furan-2-carboxylic acid is esterified with methanol in the presence of an acid catalyst to form methyl furan-2-carboxylate.
Amidation: The ester is then reacted with (S)-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA) or glutamate.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
Methyl (S)-3-amino-3-(pyridin-2-yl)propanoate hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride is unique due to its furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of compounds with specific biological activities.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(furan-2-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPZFGDQLLILJS-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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